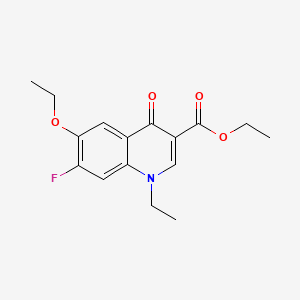
Ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate is an organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy, ethyl, and fluoro groups. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibacterial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid.
Ethoxylation: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors.
Catalysis: Acid catalysts are used to enhance the esterification process.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluoro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro or ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amine or thiol derivatives.
科学研究应用
Ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated as a precursor in the development of new antibacterial drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of Ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound inhibits the activity of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
相似化合物的比较
Similar Compounds
- Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
- Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-5-quinolinecarboxylic acid ethyl ester
Uniqueness
Ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, making it a valuable intermediate in pharmaceutical synthesis.
属性
IUPAC Name |
ethyl 6-ethoxy-1-ethyl-7-fluoro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-4-18-9-11(16(20)22-6-3)15(19)10-7-14(21-5-2)12(17)8-13(10)18/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOBQKLCIJHVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
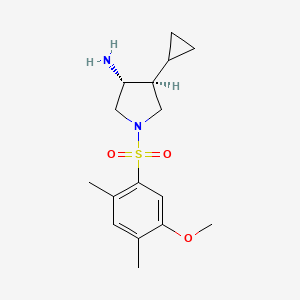
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
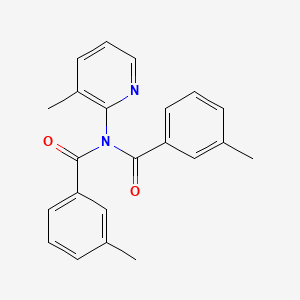

![2-(4-fluorophenyl)-1-[(1S,5R)-3-(pyridine-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone](/img/structure/B5655210.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)
![[1,1-dimethyl-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]amine dihydrochloride](/img/structure/B5655222.png)
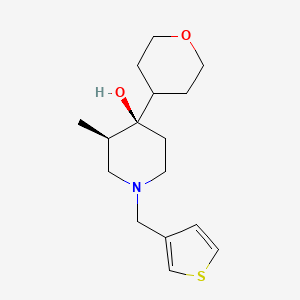
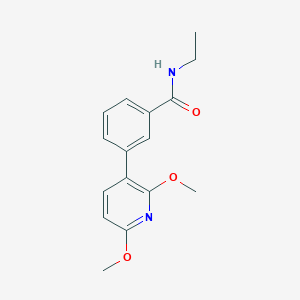
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-piperidin-3-ylbenzamide](/img/structure/B5655242.png)
![2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5655258.png)
![(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5655264.png)
![1-cyclopentyl-4-(3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B5655272.png)

